Product packaging for Durgamone(Cat. No.:)

Durgamone

Cat. No.: B1254905
M. Wt: 226.31 g/mol
InChI Key: KAYPVDMYTBBFGJ-MDZLAQPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Durgamone is a marine natural product belonging to the class of oxasqualenoids, which are terpenoid compounds isolated from marine sponges . This polycyclic polyether is of significant interest in organic chemistry and chemical biology for research on biomimetic synthesis. Its proposed biosynthetic pathway is believed to involve a dramatic epoxide-opening cascade, a key step shared by many complex ladder polyethers and oxasqualenoids . Researchers utilize this compound as a model compound to study and emulate these biosynthetic cascades in the laboratory. The first biomimetic total synthesis of this compound was accomplished by combining features of tandem polyepoxide cyclization with biomimetic polyene cyclization, providing efficient access to this compound for research purposes . This synthesis pathway is inspired by and closely mimics the proposed natural biosynthetic pathway, making this compound a compelling subject for methodological studies in natural product synthesis . The compound serves as a challenging synthetic target due to its complex polycyclic structure, and its successful synthesis provides experimental support for the chemical viability of hypothesized biogenetic pathways . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O3 B1254905 Durgamone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(2R,4aS,8aS)-2-(2-hydroxypropan-2-yl)-4a-methyl-3,4,5,7,8,8a-hexahydro-2H-chromen-6-one

InChI

InChI=1S/C13H22O3/c1-12(2,15)10-6-7-13(3)8-9(14)4-5-11(13)16-10/h10-11,15H,4-8H2,1-3H3/t10-,11+,13+/m1/s1

InChI Key

KAYPVDMYTBBFGJ-MDZLAQPJSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](O[C@H]1CCC(=O)C2)C(C)(C)O

Canonical SMILES

CC12CCC(OC1CCC(=O)C2)C(C)(C)O

Synonyms

durgamone

Origin of Product

United States

Origin and Biosynthetic Postulations of Durgamone

Isolation and Classification as a Marine Natural Product

Durgamone is identified as a marine natural product acs.orgresearchgate.netresearchgate.netnih.gov. It was first isolated and structurally characterized from Red Sea sponges belonging to the Axinellidae family, specifically Ptilocaulis spiculifer acs.org. Chemically, this compound is classified as an oxidative degradation product of abudinols, which are a family of oxygenated triterpenoid (B12794562) marine natural products acs.orgresearchgate.net. It is also referred to as a terpene or triterpenoid in various contexts, indicating its foundational origin from terpenoid precursors nih.govnih.govnih.gov.

The isolation of this compound directly links its origin to marine sponges of the phylum Porifera acs.orgnih.govresearchgate.net. Sponges are well-recognized sources of a diverse array of chemical compounds, including various terpenoids, which often exhibit unique structural characteristics and biological activities researchgate.netanimaldiversity.org. The discovery of this compound from Ptilocaulis spiculifer highlights the importance of marine invertebrates as a rich reservoir for novel natural products acs.org.

Hypothesized Biosynthetic Pathways

The biosynthesis of this compound, along with related compounds such as abudinol B and nakorone (B1261877), is hypothesized to proceed through intricate biomimetic oxa- and carbacyclization processes acs.orgnih.govust.hkgoogle.com.hkacs.org. These proposed pathways are crucial for understanding how such complex polycyclic structures are formed in nature.

Oxidative cyclizations represent significant transformations in the biosynthesis of natural products, leading to substantial changes in molecular scaffolds and imparting structural rigidity nih.gov. In the context of polyethers, which share biosynthetic similarities with this compound's precursors, one proposed pathway involves a series of oxidative cyclizations of an all-Z polyene precursor nih.govcore.ac.ukmdpi.com. This process is hypothesized to occur via a [2+2] mechanism and may involve the catalytic action of a nonheme iron-containing mono-oxygenase enzyme nih.govcore.ac.ukmdpi.com. The biomimetic oxa- and carbacyclizations observed in the total synthesis of this compound, Nakorone, and Abudinol B further underscore the relevance of cyclization in their formation acs.orgnih.govust.hkgoogle.com.hkacs.org.

This compound is an oxidative degradation product of abudinols, which are triterpenes acs.orgresearchgate.net. Triterpenes themselves are a class of terpenes, typically characterized by a C30H48 general formula, formed from six isoprene (B109036) units ctdbase.org. The proposed biosynthetic pathways for oxasqualenoids, a group that includes the precursors to this compound, are primarily of terpenoid origin researchgate.netnih.govcore.ac.ukmdpi.comdntb.gov.ua. Squalene (B77637) and 2,3-oxidosqualene (B107256) are common acyclic precursors for the cascade cyclizations and rearrangements that lead to various triterpene skeletons researchgate.net. Specifically, squalene tetraepoxide is considered a putative biosynthetic precursor to a range of oxasqualenoids, including abudinol B, from which this compound is derived acs.orgnih.govnih.govscispace.com. While polyketide origin is also discussed for certain ladder polyethers that share similar biosynthetic cascades, the direct lineage of this compound points towards terpenoid precursors researchgate.netnih.govcore.ac.ukmdpi.comdntb.gov.ua.

Epoxide-opening cascades are recognized as pivotal steps in the hypothesized biosynthetic routes to polycyclic polyethers and oxasqualenoids researchgate.netnih.govcore.ac.ukmdpi.comdntb.gov.ua. These cascades are believed to facilitate the rapid construction of complex molecular frameworks in natural product biogenesis nih.gov. The synthetic efforts towards ent-durgamone have successfully employed a cascade of epoxide openings on a diepoxide intermediate nih.govscispace.com. This concept is conceptually aligned with the Cane-Celmer-Westley biosynthetic proposal for polyether natural products, which posits a sequential epoxide-opening cascade originating from polyepoxide precursors nih.govmdpi.combeilstein-journals.org.

The biosynthetic considerations for this compound are closely analogous to those for related marine natural products such as ent-abudinol B and ent-nakorone nih.govnih.govscispace.com. Their total syntheses have involved similar oxa/carbacyclization approaches that are intrinsically linked to epoxide-opening cascades nih.govnih.govscispace.com. Oxasqualenoids, broadly defined as polycyclic polyethers derived from squalene, are commonly isolated from marine organisms, including red algae and sponges nih.govnih.govmdpi.com. Abudinol B, a squalene-derived polycycle, has also been isolated from marine sponges, further emphasizing the shared biosynthetic origins and structural relationships within this family of compounds nih.gov. The formation of ladder polyethers, which can be of either polyketide or terpene origin, also involves all-endo or all-exo epoxide-opening cascades, highlighting a common mechanistic theme in the biogenesis of these complex marine natural products nih.gov.

Advanced Synthetic Strategies Towards Durgamone and Its Stereoisomers

Total Synthesis Methodologies

The construction of the complex Durgamone framework has been achieved through a variety of elegant total synthesis methodologies. These strategies often draw inspiration from the proposed biosynthetic pathways of related natural products, employing powerful cyclization reactions to assemble the polycyclic core in a controlled manner.

Biomimetic Approaches to Oxa- and Carbacyclizations

Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, has proven to be a powerful strategy for the efficient construction of complex molecules like this compound. The synthesis of this compound has been inspired by the proposed biogenesis of the related abudinol A and B, which are thought to arise from tandem oxa- and carbacyclizations of a squalene (B77637) tetraepoxide precursor. researchgate.net This biomimetic approach leverages the inherent reactivity of polyepoxide intermediates to trigger a cascade of ring-forming reactions, leading to the rapid assembly of the core structure.

The viability of these cyclization processes for the synthesis of this compound was tested through diepoxide cyclizations terminated by carbon nucleophiles. researchgate.net This strategy involves the carefully orchestrated opening of epoxide rings and subsequent intramolecular attack by a nucleophile to form the characteristic oxepane and carbocyclic rings of the this compound skeleton. The success of these biomimetic strategies underscores the efficiency of nature's synthetic machinery and provides a blueprint for the laboratory synthesis of complex marine terpenoids.

Tandem Polyepoxide Cyclization Strategies

A key strategy in the synthesis of this compound and its congeners is the use of tandem polyepoxide cyclizations. This approach involves a cascade of epoxide ring-opening events, where the oxygen atom of one epoxide acts as a nucleophile to open an adjacent epoxide, propagating a chain of ring closures. This methodology is particularly well-suited for the construction of the fused polyether systems found in many marine natural products.

In the context of this compound's synthesis, a diepoxide precursor is subjected to conditions that initiate the cyclization cascade. For instance, the tandem cyclization of an enolsilane diepoxide has been successfully employed to construct the bicyclic core corresponding to the D and E rings of the related abudinol B. researchgate.net This reaction proceeds with a high degree of stereocontrol, leading to the formation of multiple stereocenters in a single step. The efficiency and stereoselectivity of these tandem cyclizations make them a powerful tool in the synthesis of complex polycyclic ethers like this compound.

PrecursorReagents and ConditionsProductYieldReference
Enolsilane diepoxide 9Substoichiometric TBSOTf, 2,6-di-tert-butyl-4-methylpyridine (DTBMP)Bicyclic ketone 10Optimized researchgate.net
Enyne diepoxide 18TMSOTfTricyclic allene 19- researchgate.net

Polyene Cyclization in Complex Molecule Construction

Polyene cyclizations are another cornerstone in the synthesis of complex terpenoids, including the structural framework of this compound. These reactions, often initiated by a cationic trigger, involve the sequential cyclization of a polyene chain to form multiple rings in a single, concerted or step-wise process. This strategy is biomimetically inspired by the biosynthesis of steroids and other terpenes.

While the direct synthesis of this compound via a simple polyene cyclization is not explicitly detailed, the principles of this methodology are integral to the broader strategies employed. The combination of polyepoxide cyclizations with biomimetic polyene cyclizations has been a key consideration in the synthetic design. researchgate.net The strategic placement of double bonds and epoxide functionalities within a linear precursor allows for a controlled cascade of ring closures, ultimately leading to the desired complex polycyclic architecture of this compound. The stereochemical outcome of these cyclizations is often dictated by the geometry of the polyene precursor and the nature of the cyclization initiator.

Key Reaction Mechanisms and Methodological Innovations

Epoxide-Opening Cascade Reactions in Stereocontrol

Epoxide-opening cascade reactions are central to the construction of the polycyclic ether core of this compound. These cascades involve a series of intramolecular epoxide ring-opening events, where the stereochemistry of the starting polyepoxide dictates the stereochemical outcome of the final product. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, and when multiple epoxides are present in a molecule, a domino effect of ring openings can be triggered.

The stereocontrol in these cascades is a result of the stereospecific nature of the epoxide opening, which typically proceeds with inversion of configuration at the carbon atom being attacked. By carefully controlling the stereochemistry of the epoxide precursors, chemists can dictate the relative and absolute stereochemistry of the newly formed stereocenters in the cyclized product. This level of stereocontrol is essential for the synthesis of a specific stereoisomer of this compound.

Acid catalysis plays a crucial role in initiating and promoting the epoxide-opening cascades required for this compound's synthesis. Lewis or Brønsted acids are used to activate the epoxide ring, making it more susceptible to nucleophilic attack. The acid coordinates to the oxygen atom of the epoxide, polarizing the C-O bonds and facilitating their cleavage.

In the synthesis of a key bicyclic intermediate for this compound, substoichiometric amounts of trimethylsilyl trifluoromethanesulfonate (TBSOTf), a Lewis acid, in the presence of a non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), were found to be optimal for promoting the tandem cyclization of an enolsilane diepoxide. researchgate.net The acid catalyzes the opening of the first epoxide, which is then trapped by the enolsilane nucleophile, initiating the cascade that leads to the formation of the bicyclic ketone. The choice of acid and reaction conditions is critical for achieving high yields and selectivities in these complex transformations.

ReactionAcid CatalystKey FeaturesReference
Tandem cyclization of enolsilane diepoxide 9TBSOTfOptimized conditions for formation of bicyclic ketone 10 researchgate.net
Cyclization of enyne diepoxide 18TMSOTfPromotes cyclization with a propargylsilane nucleophile researchgate.net

Palladium-Catalyzed Cross-Coupling in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for carbon-carbon bond formation and have been widely applied in the synthesis of complex natural products and pharmaceuticals. researchgate.netnobelprize.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer mild and versatile methods for connecting molecular fragments, often with high functional group tolerance. nobelprize.org In the context of this compound synthesis, these methods are vital for assembling the linear precursor required for the key cascade cyclization, allowing for the convergent coupling of elaborate molecular segments.

Vinyl triflates (trifluoromethanesulfonates) are highly effective substrates in palladium-catalyzed cross-coupling reactions. They serve as stable and reactive alternatives to vinyl halides or iodides. nih.govresearchgate.net A significant advantage is their ready preparation from ketones, providing a direct route to an sp²-hybridized coupling partner. In complex syntheses, the oxidative addition of a palladium(0) catalyst into the carbon-oxygen bond of the vinyl triflate is a key step, forming a vinylpalladium intermediate that can then participate in various coupling reactions (e.g., Suzuki, Stille, Heck) to link different fragments of the target molecule. nih.govelsevierpure.com

Stereoselective Control in Polycyclic Formation

Achieving precise stereoselective control is a paramount challenge in the synthesis of polycyclic ethers like this compound. Control is typically exerted at two stages: first, by establishing the stereochemistry of the acyclic precursor, and second, during the cascade cyclization itself. A powerful method for setting stereocenters in the precursor is the use of asymmetric catalysis, such as the Shi asymmetric epoxidation. This technique allows for the enantioselective formation of epoxides, which are key building blocks. organic-chemistry.org

Once these stereocenters are installed, they act as internal directing groups that control the diastereoselectivity of the subsequent polycyclic formation. nih.gov The inherent conformational preferences of the substrate, dictated by these pre-existing chiral centers, guide the trajectory of the intramolecular cyclizations, leading to the formation of the desired stereoisomer of the complex polycyclic system. nih.govresearchgate.net

Divergent Synthetic Pathways for Related Analogues

Collective Total Syntheses of this compound, Nakorone (B1261877), and Abudinol B

The structural similarity between this compound, Nakorone, and Abudinol B has enabled the development of divergent and collective total syntheses. The biomimetic polyepoxide cascade strategy is central to these efforts, particularly in the work reported by McDonald and coworkers. nih.govorganic-chemistry.orgemory.edu This approach utilizes a common synthetic pathway or a shared key intermediate to access multiple related natural products.

For instance, a second-generation synthesis of ent-Abudinol B was developed based on the principles first applied to the synthesis of this compound and Nakorone. organic-chemistry.org The strategy involves the synthesis of a squalene-like precursor, which is then subjected to selective epoxidation and a subsequent cascade cyclization. By subtly modifying the structure of the precursor or the reaction conditions, the cyclization cascade can be directed to yield different members of this family of natural products, showcasing an efficient and elegant synthetic design. organic-chemistry.orgemory.edu

Synthetic Strategy Key Features Target Molecules
Biomimetic Polyepoxide Cascade Utilizes a "molecular zipper" reaction to form multiple rings in one step from a linear polyepoxide precursor.This compound, Nakorone, Abudinol B
Shi Asymmetric Epoxidation Establishes key stereocenters in the acyclic precursor with high enantioselectivity.ent-Abudinol B
Fragment Assembly Employs palladium-catalyzed cross-coupling to construct the linear precursors for cyclization.This compound, Nakorone, Abudinol B

Structural Elucidation in Synthetic Confirmation and Natural Product Identification

Spectroscopic Analysis for Confirmation of Synthetic Durgamone

Spectroscopic methods provide a wealth of information about the molecular structure, functional groups, and connectivity of atoms within a compound. For synthetic this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy have been key to confirming its identity and purity. Detailed experimental procedures and characterization data for synthetic this compound, including ¹H and ¹³C NMR, HRMS, and IR, are available in the supporting information of relevant research acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the carbon-hydrogen framework and assign stereochemistry. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectra have been critical in its structural confirmation acs.org. ¹H NMR provides insights into the number, type, and connectivity of hydrogen atoms, including their local electronic environment and coupling patterns, which are crucial for stereochemical assignments. ¹³C NMR complements this by revealing the carbon backbone of the molecule, indicating the presence of different carbon environments. The detailed analysis of chemical shifts, coupling constants, and signal multiplicities from these spectra allows for the precise mapping of atoms and the determination of relative stereochemistry within the this compound molecule core.ac.uk.

Table 1: Conceptual NMR Data for this compound (Illustrative)

Type of NMRKey Information ProvidedExample Data Point (Conceptual)Purpose in this compound Elucidation
¹H NMRChemical shifts (δ), multiplicities, coupling constants (J), integrationδ 0.8-5.5 ppm (various m, d, t)Proton environment, connectivity, relative stereochemistry acs.orgcore.ac.uk
¹³C NMRChemical shifts (δ)δ 10-200 ppm (various C types)Carbon backbone, functional group presence acs.org

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS data provides a precise mass-to-charge ratio (m/z) for the molecular ion, allowing for the unambiguous determination of its molecular formula acs.org. This technique is crucial for confirming the successful synthesis of the target molecule and distinguishing it from impurities or byproducts with similar nominal masses chemrxiv.org.

Table 2: Conceptual HRMS Data for this compound (Illustrative)

ParameterValue (Conceptual)Purpose in this compound Elucidation
Molecular FormulaC₃₀H₄₈OₓConfirmation of elemental composition acs.org
Calculated Mass[Exact mass]Theoretical mass based on formula acs.org
Found Mass[Observed exact mass]Experimental verification of molecular formula acs.org

Table 3: Conceptual IR Spectroscopic Data for this compound (Illustrative)

Wavenumber (cm⁻¹)Functional Group Indication (Conceptual)Purpose in this compound Elucidation
~3300-3600O-H stretch (alcohols)Presence of hydroxyl groups acs.org
~1700-1750C=O stretch (ketones/esters)Presence of carbonyl groups acs.org
~1000-1200C-O stretch (ethers/alcohols)Presence of ether/alcohol linkages acs.org

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including its absolute configuration wikipedia.org. For this compound, or its key synthetic intermediates, X-ray diffraction analysis has been employed to unambiguously establish the precise arrangement of atoms in space and to confirm the absolute stereochemistry acs.orgresearchgate.netscispace.com. This technique provides highly detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's precise shape and chirality. The ability to obtain single crystals of this compound or its precursors allows for the collection of high-resolution diffraction data, leading to an electron density map from which the atomic positions and, consequently, the absolute configuration can be determined with high accuracy nih.govrsc.org.

Synthesis and Exploration of Durgamone Analogues and Derivatives

Rationale for Derivative Synthesis in Structural Exploration

Furthermore, derivative synthesis allows for the exploration of new chemical space around the Durgamone core. By introducing diverse substituents and structural motifs, researchers can uncover novel compounds with potentially enhanced or altered physicochemical properties, such as solubility, thermal stability, or spectroscopic characteristics mdpi.commdpi.commdpi.comrsc.orgresearchgate.net. This systematic diversification aids in overcoming synthetic challenges encountered with the parent compound, potentially leading to more accessible or efficient synthetic routes for related structures mdpi.com. The process also contributes to the development of a broader library of compounds, which can be invaluable for future investigations into the this compound scaffold's versatility and potential applications mdpi.comlifechemicals.comwiley.com.

Synthetic Methodologies for Diversification

The exploration of this compound analogues and derivatives employs a range of sophisticated synthetic methodologies, each designed to introduce specific structural variations and expand the chemical diversity around the core scaffold.

Modifications and Structural Elaboration of the Core Scaffold

Modifying and elaborating the core scaffold of this compound is a fundamental approach to generating derivatives. This often involves strategic functional group interconversions (FGIs), which are pivotal in organic synthesis for transforming one functional group into another to manipulate molecular properties and reactivity wikipedia.orgsolubilityofthings.comfiveable.meimperial.ac.ukslideshare.net. Common FGIs include oxidation, reduction, and substitution reactions, allowing for the creation of complex compounds from simpler starting materials mdpi.comsolubilityofthings.comfiveable.meimperial.ac.uk.

For instance, the introduction of new carbon-carbon or carbon-heteroatom bonds is frequently achieved through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, Negishi, and Sonogashira couplings, which are powerful tools for joining different molecular fragments with the aid of metal catalysts, typically palladium sigmaaldrich.comnih.govresearchgate.netwikipedia.orgnobelprize.org. These reactions offer mild conditions and tolerate a wide range of functional groups, making them highly versatile for diversifying the this compound scaffold nih.govresearchgate.netnobelprize.org.

An example of hypothetical modifications and their outcomes is presented in Table 1, showcasing the impact of different synthetic routes on the yield and purity of this compound derivatives.

Table 1: Hypothetical Yield and Purity of this compound Derivatives via Scaffold Modification

Derivative CodeModification StrategyKey Reagents/CatalystYield (%)Purity (%)
DGM-A01Esterification of hydroxyl groupAcetic anhydride, Pyridine85>98
DGM-A02Amidation of carboxylic acidDCC, R-NH27895
DGM-A03Suzuki coupling at aryl bromideR-B(OH)2, Pd(0) catalyst7296
DGM-A04Reduction of ketone to alcoholNaBH492>99
DGM-A05Oxidation of alcohol to ketonePCC6590

Chiral Pool Approaches to Analogues

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to synthesize stereochemically defined this compound analogues ddugu.ac.inslideshare.netresearchgate.netalgoreducation.com. This strategy is particularly advantageous for controlling the stereochemistry of newly formed chiral centers, circumventing the need for complex asymmetric synthesis or resolution techniques ddugu.ac.inslideshare.net. Common chiral pool starting materials include amino acids, carbohydrates, and chiral carboxylic acids, which provide a readily available source of defined stereocenters ddugu.ac.inslideshare.netalgoreducation.com. By incorporating these chiral building blocks into the this compound scaffold, researchers can explore the impact of specific stereochemical configurations on its properties. This methodical process typically involves protecting functional groups to prevent undesired reactions, followed by a sequence of synthetic steps designed to construct the target molecule while preserving or introducing desired stereochemistry algoreducation.com.

Design of this compound-Inspired Polycyclic Systems

Beyond direct modifications, the design of this compound-inspired polycyclic systems involves creating more complex, often fused-ring structures that draw conceptual inspiration from this compound's core but are not necessarily direct derivatives organic-chemistry.orgbeilstein-journals.orgresearchgate.netacs.orgchinesechemsoc.org. This approach aims to explore novel molecular architectures and expand the structural diversity significantly. Strategies for constructing such polycyclic systems often include intramolecular cyclization reactions, which are highly efficient and atom-economical for forming rings within a single molecule rsc.orgyoutube.comwikipedia.orgmasterorganicchemistry.combeilstein-journals.org. Examples include intramolecular Diels-Alder reactions, radical cyclizations, and various cascade reactions that build multiple rings in a single synthetic sequence organic-chemistry.orgbeilstein-journals.orgacs.org.

The development of these intricate systems often involves careful retrosynthetic planning, breaking down the complex target into simpler, synthesizable precursors beilstein-journals.org. For instance, a this compound-inspired polycyclic system might involve building a fused ring system through a key intramolecular cyclization, as illustrated by the hypothetical synthesis data in Table 2.

Table 2: Hypothetical Outcomes of this compound-Inspired Polycyclic System Synthesis

Polycyclic System CodeKey Cyclization ReactionRing System FormedYield (%)Structural Complexity Index (1-5)
DGM-P01Intramolecular Diels-AlderTricyclic684
DGM-P02Radical cascade cyclizationTetracyclic555
DGM-P03Friedel-Crafts cyclizationBicyclic753

These advanced synthetic strategies collectively enable a comprehensive exploration of the this compound chemical space, providing valuable insights into its fundamental properties and paving the way for potential future applications.

Challenges and Future Directions in Durgamone Research

Overcoming Synthetic Hurdles for Scalable Production

The intricate molecular architecture of Durgamone poses considerable challenges to its scalable synthesis. The primary hurdles lie in the construction of its multiple stereocenters and the condensed ring system with high stereocontrol. Early synthetic efforts highlighted the difficulties in achieving high yields and scalability due to the multi-step nature of the syntheses and the need for rigorous purification at various stages.

Advancements in Biomimetic Synthetic Strategies

Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, has emerged as a powerful strategy for constructing complex molecules like this compound. nih.gov The biosynthesis of this compound is thought to involve a series of cascade cyclizations of a polyepoxide precursor, similar to squalene (B77637) tetraepoxide. acs.org This biosynthetic hypothesis has inspired synthetic routes that utilize tandem oxa- and carbacyclizations to efficiently assemble the core structure. acs.orgacs.org

Recent advancements have demonstrated the viability of this approach. For example, the synthesis of the enantiomer of this compound (ent-Durgamone) was achieved through a cascade cyclization of a diepoxide tethered to an enolsilane. acs.org This biomimetic approach not only provides an elegant and efficient route to the core structure but also offers insights into the natural formation of these complex terpenoids. acs.org Future work in this area will likely explore the direct formation of this compound and other related oxacyclic triterpenoids from polyepoxide substrates, further refining these biomimetic strategies. acs.orgnih.gov

Table 1: Key Reactions in Biomimetic Synthesis of this compound Precursors

Reaction Type Substrate Key Reagents Product Reference
Tandem Cyclization Enolsilane diepoxide TBSOTf, DTBMP Bicyclic ketone acs.org

Integration of Chemoenzymatic Approaches for Biosynthetic Mimicry

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional chemical synthesis, offers a promising avenue for the production of complex natural products like this compound. nih.govrsc.org While specific chemoenzymatic routes to this compound have not yet been extensively reported, the principles of this approach are highly applicable. Enzymes could be used to perform key stereoselective transformations, such as epoxidations or hydroxylations, with a high degree of precision, thereby simplifying the synthetic route and improving efficiency. nih.govresearchgate.net

For instance, enzymes like ketoreductases or dioxygenases could be employed to install the necessary stereocenters in early-stage intermediates, a process that is often challenging to achieve with conventional chemical methods. nih.govnih.gov The integration of biocatalysis could help overcome some of the synthetic hurdles mentioned earlier, particularly in achieving the desired stereochemistry in a scalable manner. researchgate.net Future research will likely focus on identifying and engineering suitable enzymes that can operate on this compound precursors, paving the way for more sustainable and efficient synthetic strategies.

Exploration of Unassigned Structural Features or Minor this compound Congeners

The initial isolation of this compound was part of a broader study of oxygenated triterpenoids from Ptilocaulis spiculifer, which also yielded related compounds like Nakorone (B1261877) and Abudinols A and B. acs.org It is plausible that other minor congeners of this compound exist in the natural source, possessing slight structural variations. The exploration for these minor congeners is an important area of future research. Advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, will be crucial in identifying and characterizing these novel structures.

Furthermore, a detailed investigation of the isolated this compound and its potential congeners could reveal unassigned structural features or stereochemical nuances. The absolute stereochemistry of synthetic intermediates has been confirmed through methods like X-ray diffraction analysis, which provides a solid foundation for confirming the structures of any newly discovered related compounds. acs.org The discovery and synthesis of these congeners would not only expand the family of this compound-related natural products but also provide valuable structure-activity relationship insights.

Q & A

Q. How to integrate interdisciplinary methods (e.g., cheminformatics, systems biology) for this compound’s mechanism-of-action studies?

  • Methodological Answer : Build network pharmacology models using tools like Cytoscape to map target-pathway interactions. Combine QSAR (Quantitative Structure-Activity Relationship) with gene enrichment analysis (Enrichr) to prioritize high-confidence targets. Validate via siRNA knockdown and metabolomic profiling .

Data Management and Reproducibility

Step Action Key References
1. Data CollectionStandardize metadata templates (e.g., MIAME for genomics)
2. StorageUse GDPR-compliant, encrypted repositories (e.g., Figshare, institutional servers)
3. AnalysisDocument workflows in Jupyter Notebooks or R Markdown
4. SharingDeposit datasets in FAIR-aligned repositories (e.g., PubChem, ChEMBL)

Guidelines for Contradiction Analysis

  • Step 1 : Catalog inconsistencies in this compound’s reported EC₅₀ values across studies.
  • Step 2 : Compare experimental conditions (e.g., assay type, buffer composition).
  • Step 3 : Conduct power analysis to determine if sample size affects significance.
  • Step 4 : Publish negative results in platforms like PLOS ONE to reduce publication bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Durgamone
Reactant of Route 2
Durgamone

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